molecular formula C8H16ClN B2461344 2-(1-Methylcyclopropyl)pyrrolidine;hydrochloride CAS No. 2361636-22-6

2-(1-Methylcyclopropyl)pyrrolidine;hydrochloride

Cat. No.: B2461344
CAS No.: 2361636-22-6
M. Wt: 161.67
InChI Key: XLAYBLBMIQUCFY-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a 1-methylcyclopropyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-(1-methylcyclopropyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(4-5-8)7-3-2-6-9-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAYBLBMIQUCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)pyrrolidine;hydrochloride typically involves the reaction of 1-methylcyclopropylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds depending on the nucleophiles used .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds related to 2-(1-Methylcyclopropyl)pyrrolidine;hydrochloride exhibit significant anticancer properties. For instance, studies on novel pyrrolidine derivatives have shown selective inhibition of cancer cell lines, such as melanoma. These compounds induce apoptosis in cancer cells while sparing healthy cells, suggesting their potential as targeted therapies for cancers with specific mutations .

2. Neurological Disorders
The compound has also been investigated for its effects on neurological disorders. Certain pyrrolidine derivatives have been shown to modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety. The inhibition of specific pathways related to neurodegenerative diseases is another promising area of research .

3. Antibacterial and Anti-biofilm Properties
Recent studies have highlighted the antibacterial activity of pyrrolidine derivatives against various bacterial strains. For example, some compounds have demonstrated the ability to suppress biofilm formation, which is crucial in preventing chronic infections . This application is particularly relevant in the context of antibiotic resistance.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective inhibition of melanoma cell lines with minimal toxicity to normal cells .
Study 2Neurological EffectsInvestigated modulation of neurotransmitter pathways, showing potential benefits for anxiety and depression .
Study 3Antibacterial PropertiesFound effective suppression of biofilm growth in pathogenic bacteria, indicating potential for treating infections .

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical and Pharmacological Data Table

Compound Name Molecular Weight (g/mol) Solubility Biological Activity Key Structural Feature
2-(1-Methylcyclopropyl)pyrrolidine HCl ~175–200 (estimated) Water-soluble Not explicitly reported (CNS/antimicrobial inferred) Pyrrolidine + cyclopropane
(R)-2-Methylpyrrolidine HCl 135.63 Water, alcohol CNS modulation (stereospecific) (R)-methyl substitution
Prolintane HCl 259.80 Water, alcohol Mild CNS stimulant Phenethyl substitution
3-(1-Methylcyclopropyl)morpholine HCl ~195–220 (estimated) Water-soluble Antimicrobial (inferred) Morpholine + cyclopropane

Key Research Findings and Implications

Substituent Effects : Cyclopropane rings introduce steric hindrance and electronic effects, which may enhance metabolic stability compared to linear alkyl chains (e.g., ethyl or propyl groups) .

Salt Form : Hydrochloride salts improve solubility but may alter crystallization properties, impacting formulation stability .

Antimicrobial vs. CNS Activity : Pyrrolidine derivatives with aromatic substituents (e.g., Prolintane) favor CNS activity, while polar groups (e.g., morpholine) may shift activity toward antimicrobial applications .

Biological Activity

2-(1-Methylcyclopropyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClN. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural characteristics and potential biological activities. The pyrrolidine ring, combined with a cyclopropyl group, positions this compound as a versatile scaffold for drug discovery and development.

The compound is synthesized through the reaction of 1-methylcyclopropylamine with pyrrolidine, typically under acidic conditions to form the hydrochloride salt. This synthesis allows for the exploration of various derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including receptors and enzymes. The compound has shown potential in modulating various biochemical pathways, which can lead to therapeutic effects in different biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and melanoma cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor cells .
  • Kinase Inhibition : Pyrrolidine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, some studies reported nanomolar activity against CK1 kinases, which are crucial in regulating cell cycle and apoptosis .
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems may suggest potential applications in treating neurological disorders. Similar pyrrolidine compounds have been explored for their effects on dopamine and serotonin receptors, which are pivotal in mood regulation and cognitive functions .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
2-(Cyclopropyl)pyrrolidineCyclopropyl group without methyl substitutionModerate anticancer activity
1-MethylcyclopropylaminePrimary amine with cyclopropyl structureLimited pharmacological studies
This compoundUnique combination enhancing receptor bindingHigh potency in kinase inhibition

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values ranging from 0.011 µM to 0.196 µM against various cancer cell lines. These findings suggest that modifications to the pyrrolidine scaffold can significantly enhance anticancer properties .
  • Kinase Selectivity : Research involving structural modifications revealed that certain derivatives showed selectivity for specific kinases over a broad panel of others, indicating potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methylcyclopropyl)pyrrolidine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : Synthesis often involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution. For example, pyrrolidine derivatives with cyclopropyl groups can be synthesized by reacting pyrrolidine precursors with methylcyclopropane reagents under acidic conditions, followed by hydrochloride salt formation . Key intermediates (e.g., keto nitriles) should be characterized using 1^1H/13^13C NMR to confirm cyclopropane ring integration and LC-MS to verify molecular weight. Purity can be assessed via HPLC with UV detection (210–254 nm) .

Q. How can researchers address solubility challenges for this compound in aqueous buffers?

  • Methodological Answer : Due to its hydrophobic cyclopropyl group, solubility can be enhanced using co-solvents (e.g., DMSO ≤5% v/v) or surfactants (e.g., Tween-80). A shake-flask method with pH-adjusted buffers (pH 1–7.4) can empirically determine solubility. For low solubility, micellar electrokinetic chromatography (MEKC) or solid-phase extraction (SPE) may aid quantification .

Q. What stability considerations are critical for storing 2-(1-methylcyclopropyl)pyrrolidine hydrochloride?

  • Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) should monitor degradation via HPLC-UV. Hydrolysis of the cyclopropane ring under acidic/basic conditions is a key degradation pathway. Store desiccated at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can synthetic yield be optimized for stereoisomeric forms of this compound?

  • Methodological Answer : Stereochemical control requires chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. For example, asymmetric hydrogenation of enamine precursors using Ru-catalysts can enhance enantiomeric excess (ee >95%). Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis (CE) with cyclodextrin additives can resolve stereoisomers .

Q. What analytical strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

  • Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual solvents, stereoisomers). Use HPLC-MS/MS to identify impurities (e.g., EP/BP pharmacopoeial standards ). For receptor studies, orthogonal assays (e.g., radioligand binding, calcium flux) and dose-response curves (IC50_{50}/EC50_{50}) should cross-validate results. Molecular docking simulations can rationalize binding affinities .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Compare results with in vivo pharmacokinetic studies (plasma/tissue sampling) to correlate in vitro-in vivo extrapolation (IVIVE) .

Q. What crystallographic techniques elucidate polymorphic forms of the hydrochloride salt?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can differentiate polymorphs. For hygroscopic salts, synchrotron radiation may enhance data resolution. Pair with DSC/TGA to correlate thermal behavior (melting points, dehydration) with crystal structures. Reference databases (e.g., Cambridge Structural Database) aid in identifying novel forms .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl substitutions) impact biological activity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing cyclopropyl with cyclobutyl or methyl groups). Test in vitro potency (e.g., enzyme inhibition, cell viability) and correlate with computational models (e.g., QSAR, molecular dynamics). For example, cyclopropyl groups may enhance metabolic resistance compared to methyl .

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